Acide 3-fluoropyridine-4-boronique

Vue d'ensemble

Description

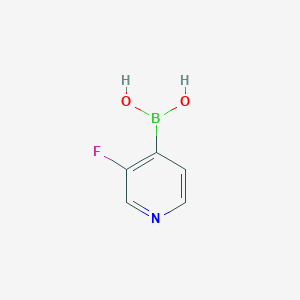

3-Fluoropyridine-4-boronic acid is a fluorinated boronic acid derivative with the molecular formula C5H5BFNO2. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry, due to its ability to form carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Applications De Recherche Scientifique

Pharmaceutical Development

Key Applications:

- Building Block for Anticancer Drugs: 3-Fluoropyridine-4-boronic acid is instrumental in synthesizing various anticancer agents. Its structure allows for modifications that enhance drug efficacy and specificity in targeting cancer cells .

Case Study:

- A study highlighted the use of boronic acids, including 3-fluoropyridine-4-boronic acid, in combination therapies for lymphoma and multiple myeloma. These therapies demonstrated improved efficacy by overcoming drug resistance mechanisms .

Organic Synthesis

Key Applications:

- Suzuki-Miyaura Cross-Coupling Reactions: This compound is primarily used in Suzuki-Miyaura reactions to form carbon-carbon bonds, which are crucial for synthesizing complex organic molecules .

Data Table: Suzuki-Miyaura Reaction Conditions

| Reaction Component | Description |

|---|---|

| Catalyst | Palladium-based catalysts |

| Base | Potassium carbonate |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 80°C |

Agricultural Chemistry

Key Applications:

- Development of Agrochemicals: Research has explored the potential of 3-fluoropyridine-4-boronic acid in creating more effective herbicides and pesticides. Its ability to target specific biological pathways could lead to environmentally friendly agricultural solutions .

Case Study:

- Investigations into the synthesis of novel herbicides utilizing this compound have shown promising results in selectively inhibiting weed growth while minimizing harm to crops.

Material Science

Key Applications:

- Synthesis of Functional Materials: The compound is used to create polymers and nanomaterials with applications in electronics, coatings, and sensors. These materials benefit from enhanced performance characteristics due to the unique properties imparted by the boronic acid group .

Data Table: Properties of Functional Materials

| Material Type | Application | Properties |

|---|---|---|

| Conductive Polymers | Flexible electronics | High conductivity |

| Nanocomposites | Coatings | Improved mechanical strength |

Analytical Chemistry

Key Applications:

- Enhancing Detection Techniques: 3-Fluoropyridine-4-boronic acid is utilized in chromatography and spectroscopy to improve the detection and quantification of various compounds .

Case Study:

- A study demonstrated that using this boronic acid in HPLC methods significantly improved the sensitivity and resolution when analyzing complex mixtures.

Mécanisme D'action

Target of Action

3-Fluoropyridine-4-boronic acid is a type of organoboron compound . Organoboron compounds are known for their wide application in Suzuki–Miyaura (SM) cross-coupling reactions . The primary targets of 3-Fluoropyridine-4-boronic acid are the organic groups involved in these reactions .

Mode of Action

The mode of action of 3-Fluoropyridine-4-boronic acid involves its participation in SM cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The main biochemical pathway affected by 3-Fluoropyridine-4-boronic acid is the SM cross-coupling reaction . This reaction is a key process in the formation of carbon-carbon bonds, which are fundamental in organic chemistry . The downstream effects of this pathway include the synthesis of various organic compounds, including those used in pharmaceuticals and agrochemicals .

Pharmacokinetics

It’s worth noting that the compound’s low water solubility may affect its bioavailability .

Result of Action

The result of the action of 3-Fluoropyridine-4-boronic acid is the formation of new organic compounds through SM cross-coupling reactions . These compounds can have various applications, including use in the synthesis of pharmaceuticals and agrochemicals .

Action Environment

The action of 3-Fluoropyridine-4-boronic acid is influenced by various environmental factors. For instance, its low water solubility may affect its mobility in the environment .

Analyse Biochimique

Biochemical Properties

For instance, they are often used in Suzuki-Miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Molecular Mechanism

In the Suzuki-Miyaura coupling reaction, it is known that the reaction involves the transfer of an organic group from boron to palladium .

Temporal Effects in Laboratory Settings

It is generally recommended to store such compounds in a dry, cool, and well-ventilated place .

Metabolic Pathways

Boronic acids are known to be involved in various chemical reactions, including the Suzuki-Miyaura coupling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropyridine-4-boronic acid can be achieved through several methods:

Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom with a metal, followed by borylation to introduce the boronic acid group.

Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM): This approach uses a metal-hydrogen exchange reaction to position the boronic acid group ortho to the fluorine atom.

Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.

Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method uses iridium or rhodium catalysts to directly borylate the C-H or C-F bonds.

Industrial Production Methods: Industrial production of 3-Fluoropyridine-4-boronic acid typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Fluoropyridine-4-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide, using a palladium catalyst.

Electrophilic Fluorination: This reaction introduces a fluorine atom into the aromatic ring, using reagents like F-TEDA-BF4.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

F-TEDA-BF4: Used in electrophilic fluorination reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Fluorinated Aromatic Compounds: Formed through electrophilic fluorination.

Comparaison Avec Des Composés Similaires

3-Fluoropyridine: A simpler fluorinated pyridine derivative.

4-Pyridineboronic Acid: A boronic acid derivative without the fluorine atom.

3-Fluoro-4-pyridineboronic Acid Pinacol Ester: A pinacol ester derivative of 3-Fluoropyridine-4-boronic acid.

Uniqueness: 3-Fluoropyridine-4-boronic acid is unique due to the presence of both a fluorine atom and a boronic acid group in the same molecule. This combination enhances its reactivity and versatility in organic synthesis, making it a valuable compound for the development of pharmaceuticals and other complex organic molecules .

Activité Biologique

3-Fluoropyridine-4-boronic acid (CAS No. 401815-98-3) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a pyridine ring substituted with a fluorine atom and a boronic acid moiety, which allows it to participate in various chemical reactions, particularly in the synthesis of pharmaceutical compounds. This article explores the biological activity of 3-fluoropyridine-4-boronic acid, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

3-Fluoropyridine-4-boronic acid has the following chemical characteristics:

- Chemical Formula : CHBNO

- Molecular Weight : 158.92 g/mol

- Melting Point : Not specified

- Solubility : Soluble in water and organic solvents

The presence of the fluorine atom enhances the compound's metabolic stability and membrane permeability, which are critical factors for drug development.

The biological activity of 3-fluoropyridine-4-boronic acid is largely attributed to its ability to form stable complexes with diols, which is essential for its role as a pharmacological agent. The boronic acid group can reversibly bind to diols in biological systems, influencing various biochemical pathways . Additionally, the fluorine substitution can improve binding affinity to biological targets, making this compound a promising candidate for drug design aimed at treating diseases like cancer and Alzheimer's disease.

Anticancer Activity

Recent studies have highlighted the potential of 3-fluoropyridine-4-boronic acid in cancer therapy. For instance, derivatives of boronic acids have been shown to inhibit proteasome activity, which is crucial for cancer cell survival. The compound's ability to selectively target cancer cells while sparing normal cells has been noted in several in vitro studies .

Case Study: Inhibition of Cancer Cell Lines

A study investigating the cytotoxic effects of various boronic acids, including 3-fluoropyridine-4-boronic acid, demonstrated significant inhibition of renal cell carcinoma (RCC) lines that lack the von Hippel-Lindau (VHL) tumor suppressor gene. The results indicated that these compounds induced autophagy in VHL-deficient RCC cells, suggesting a mechanism for selective cytotoxicity .

Antibacterial and Antiviral Activity

Boronic acids are also recognized for their antibacterial and antiviral properties. Research indicates that 3-fluoropyridine-4-boronic acid can inhibit certain bacterial strains by targeting β-lactamases, enzymes responsible for antibiotic resistance. This action is facilitated by the compound's ability to form covalent bonds with serine residues in these enzymes .

Comparative Activity Table

| Compound Name | Activity Type | Mechanism of Action |

|---|---|---|

| 3-Fluoropyridine-4-boronic acid | Anticancer | Inhibits proteasome activity; induces autophagy |

| Boronic Acid Derivatives | Antibacterial | Inhibits β-lactamases through covalent bonding |

| Fulvestrant-Boronic Acid Conjugate | Anticancer | Improves bioavailability; targets estrogen receptors |

Synthetic Applications

The versatility of 3-fluoropyridine-4-boronic acid extends beyond biological applications; it serves as a vital building block in organic synthesis. Its ability to undergo Suzuki-Miyaura coupling reactions facilitates the construction of complex organic molecules, which are essential in drug discovery and development .

Synthesis Methods

Several synthetic routes exist for producing 3-fluoropyridine-4-boronic acid:

- Borylation Reactions : Utilizing transition metal catalysts like palladium.

- Cross-Coupling Reactions : Involving aryl halides and boron reagents.

These methods highlight the compound's utility in generating diverse chemical entities with potential therapeutic applications.

Propriétés

IUPAC Name |

(3-fluoropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BFNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHSESYLMZVXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381406 | |

| Record name | 3-Fluoropyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458532-97-3 | |

| Record name | (3-Fluoropyridin-4-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458532-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoropyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoropyridine-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.